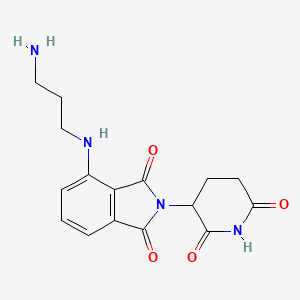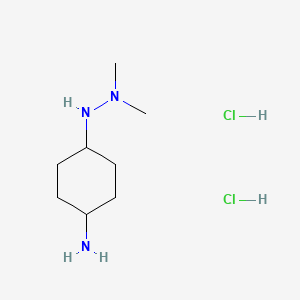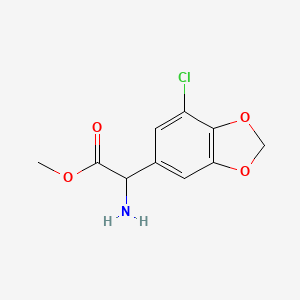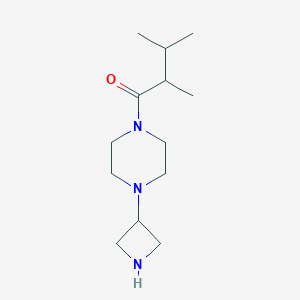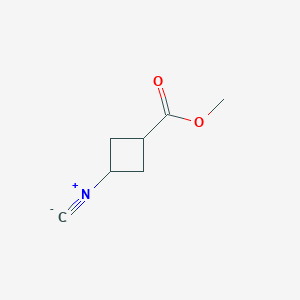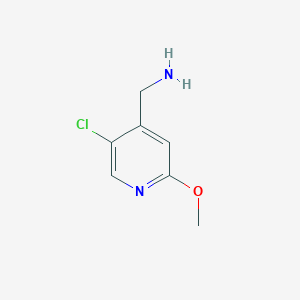
(5-Chloro-2-methoxypyridin-4-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-methoxypyridin-4-YL)methanamine is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methanamine group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxypyridin-4-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Chlorination: The 2-methoxypyridine is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-methoxypyridin-4-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Oxidation and Reduction: The methanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling
Major Products Formed
Substitution: Formation of hydroxyl or alkyl derivatives.
Oxidation: Formation of imines.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds
Aplicaciones Científicas De Investigación
(5-Chloro-2-methoxypyridin-4-YL)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-methoxypyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methanamine group can form hydrogen bonds with target proteins, while the methoxy and chloro groups contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloro-2-methoxypyridin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(5-methylpyridin-2-yl)methanamine: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
(5-Chloro-2-methoxypyridin-4-YL)methanamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxy and chloro groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
(5-chloro-2-methoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3,9H2,1H3 |
Clave InChI |
NCZDSVWOFYUUHX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



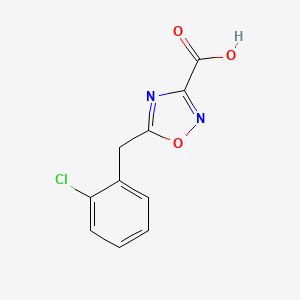
![Methyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B13537137.png)

![3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13537167.png)
